molecular formula C7H10N2O B14245152 4-Amino-2-(methylamino)phenol CAS No. 381211-42-3

4-Amino-2-(methylamino)phenol

Cat. No.: B14245152
CAS No.: 381211-42-3
M. Wt: 138.17 g/mol
InChI Key: IYVPZVKVZMKTDX-UHFFFAOYSA-N
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Description

4-Amino-2-(methylamino)phenol is a substituted phenol derivative featuring both amino (-NH₂) and methylamino (-NHCH₃) functional groups at the 4- and 2-positions of the aromatic ring, respectively. Substituted aminophenols are of significant interest in medicinal chemistry, materials science, and industrial applications due to their redox properties, hydrogen-bonding capabilities, and biological activities such as enzyme inhibition or antimicrobial effects .

Properties

CAS No.

381211-42-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-amino-2-(methylamino)phenol

InChI

InChI=1S/C7H10N2O/c1-9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,8H2,1H3

InChI Key

IYVPZVKVZMKTDX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)N)O

Origin of Product

United States

Preparation Methods

Reductive Amination of Nitro Precursors

Method Overview

This approach involves the reduction of nitro intermediates to introduce amino groups. A key example is the adaptation of methods from CN103508908A, which describes nitrosation followed by hydrogenation.

Procedure
  • Nitrosation :

    • Starting Material : 3-Methylphenol (m-cresol) is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 3–10°C to form 4-nitroso-3-methylphenol.
    • Conditions :
      • Molar ratio (m-cresol : NaNO₂ : HCl) = 1 : 0.68 : 1.03.
      • Yield: ~96%.
  • Hydrogenation :

    • Reduction : 4-Nitroso-3-methylphenol is reduced using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst in methanol.
    • Conditions :
      • Temperature: 20–40°C.
      • Time: 2–8 hours.
      • Yield: 80–95%.
Adaptation for Target Compound

To synthesize 4-Amino-2-(methylamino)phenol, the nitroso group can be introduced at position 2, followed by methylamination at position 4. The reduction step would simultaneously convert the nitroso group to an amino group.

Direct Methylamination via Nucleophilic Substitution

Method Overview

Inspired by EP0334598A2, this method employs methylamine to substitute leaving groups (e.g., halides) on the aromatic ring.

Procedure
  • Substrate Preparation :

    • Starting Material : 2-Chloro-4-nitrophenol.
    • Methylamination :
      • React with methylamine (CH₃NH₂) in dimethylformamide (DMF) at 80–120°C.
      • Catalyst : Potassium carbonate (K₂CO₃).
      • Yield : ~90% (based on analogous reactions).
  • Nitro Reduction :

    • Reduce the nitro group to an amino group using catalytic hydrogenation (H₂/Pd-C) or iron in acidic media.
    • Conditions :
      • Fe in HCl, 50–80°C, pH 2–6.5.
      • Yield: 85–98%.
Key Reaction

$$
\text{2-Chloro-4-nitrophenol} + \text{CH₃NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-Methylamino-4-nitrophenol} \xrightarrow{\text{H}2/\text{Pd-C}} \text{4-Amino-2-(methylamino)phenol}
$$

Multi-Step Synthesis from Aniline Derivatives

Method Overview

This method, derived from CN102249963A, involves sequential functionalization of aniline derivatives.

Procedure
  • Nitration :

    • Starting Material : 2-Methylaminoaniline.
    • Nitration : Treat with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) to introduce a nitro group at position 4.
    • Yield : ~75% (estimated from analogous nitrations).
  • Selective Reduction :

    • Reduce the nitro group using zinc (Zn) in acetic acid (CH₃COOH).
    • Conditions :
      • Temperature: 60–80°C.
      • Yield: ~88%.
Key Reaction

$$
\text{2-Methylaminoaniline} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{4-Nitro-2-methylaminoaniline} \xrightarrow{\text{Zn/CH}3\text{COOH}} \text{4-Amino-2-(methylamino)phenol}
$$

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Citation
Reductive Amination 3-Methylphenol NaNO₂, HCl, H₂/Pd-C 3–10°C, 20–40°C 80–95% ,
Direct Methylamination 2-Chloro-4-nitrophenol CH₃NH₂, K₂CO₃ 80–120°C ~90%
Multi-Step Synthesis 2-Methylaminoaniline HNO₃, Zn/CH₃COOH 60–80°C ~88%

Critical Considerations

  • Purification : Chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (methanol/water) is essential to achieve >98% purity,.
  • Byproducts : Common impurities include over-methylated products or residual nitro intermediates, necessitating rigorous washing with dilute HCl.
  • Scalability : The reductive amination method (Method 1) is industrially viable due to mild conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino and methylamino groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of phenol, such as quinones, amines, and substituted phenols.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and biological activities based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities References
2-[(Methylamino)methyl]phenol C₈H₁₁NO 137.18 Methylamino-methyl group at C2 Antibiofilm activity against S. aureus (70% inhibition at 1.25 µM); non-cytotoxic
4-Amino-2-[(diethylamino)methyl]phenol (ADOC) C₁₁H₁₈N₂O 194.28 Diethylamino-methyl at C2 AChE reactivator; potential antidote for nerve agent poisoning
4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol C₁₅H₁₃N₃O₂ 267.29 Benzooxazole ring at C2 Safety data available (GHS-compliant SDS); no specific bioactivity reported
4-Amino-2-chlorophenol C₆H₆ClNO 143.57 Chlorine at C2 Structural analog; used in synthetic chemistry (no activity data)
4-Amino-2-isopropyl-5-methylphenol C₁₀H₁₅NO 165.23 Isopropyl at C2, methyl at C5 Industrial applications; limited toxicity data
4-(Methylamino)-o-(methylsulfonyl)phenol C₈H₁₁NO₃S 201.24 Methylsulfonyl at ortho position Synthesized via regioselective addition; NMR-confirmed structure

Key Comparative Findings

Biological Activity: Antibiofilm Effects: 2-[(Methylamino)methyl]phenol exhibits potent antibiofilm activity against S. aureus without disrupting preformed biofilms or showing cytotoxicity, making it a candidate for anti-virulence therapies .

Structural Influences on Reactivity: Substituent position significantly affects reactivity. For example, 4-(methylamino)-o-(methylsulfonyl)phenol forms preferentially over its meta isomer due to protonation-induced regioselectivity during synthesis .

Safety data for 4-Amino-2-(5,6-dimethyl-benzooxazol-2-yl)-phenol emphasize standard handling precautions (GHS compliance) but lack detailed toxicological profiles .

Therapeutic vs. Industrial Applications: ADOC and 2-[(Methylamino)methyl]phenol are explored for medical use, while 4-Amino-2-isopropyl-5-methylphenol finds roles in industrial synthesis .

Biological Activity

4-Amino-2-(methylamino)phenol, also known as p-methylaminophenol, is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, including antimicrobial and anticancer properties, as well as its potential toxicity.

Chemical Structure and Properties

4-Amino-2-(methylamino)phenol has the chemical formula C7H10N2O and is categorized under phenolic compounds. Its structure allows it to participate in various biochemical interactions, making it a subject of numerous studies.

1. Antioxidant Activity

Research indicates that 4-amino-2-(methylamino)phenol exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. In studies comparing its antioxidant activity with other compounds like fenretinide, it was found that this compound can scavenge DPPH radicals in a 1:2 ratio, demonstrating substantial radical-scavenging ability .

2. Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it inhibits cell growth and induces apoptosis in various cancer cell lines, including MCF-7 and HepG2 cells. The effectiveness of p-methylaminophenol in these assays suggests it may serve as a lead compound for developing new anticancer agents .

3. Antimicrobial Activity

4-Amino-2-(methylamino)phenol has shown broad-spectrum antimicrobial activity. Studies have indicated that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Toxicological Profile

Despite its beneficial properties, the safety profile of 4-amino-2-(methylamino)phenol requires careful consideration. Various studies have assessed its toxicity:

  • Acute Toxicity: Animal studies indicate that high doses (1000 mg/kg bw/day) can lead to observable adverse effects such as decreased motor activity and changes in blood parameters .
  • Genotoxicity: While some tests suggest potential genotoxic effects, results are inconclusive. In vitro assays have shown mixed outcomes regarding chromosomal aberrations and mutagenicity .
  • Sensitization Potential: Dermal exposure has been linked to sensitization reactions in animal models, indicating a need for caution when handling this compound .

Case Studies

Several case studies highlight the biological activities of 4-amino-2-(methylamino)phenol:

StudyFindings
Antioxidant Activity Demonstrated effective DPPH radical scavenging ability (1:2 ratio) .
Anticancer Efficacy Induced apoptosis in HL60 cells; inhibited growth in multiple cancer cell lines .
Antimicrobial Effects Inhibited growth of various bacterial strains; potential use in antimicrobial therapies .
Toxicity Assessment High doses resulted in significant adverse effects; mixed results on genotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-2-(methylamino)phenol with high purity?

  • Methodology :

Reductive Amination : React 2-(methylamino)phenol derivatives with ammonia or methylamine under catalytic hydrogenation (H₂/Pd-C) to introduce the amino group .

Nitro Reduction : Reduce nitro precursors (e.g., 4-nitro-2-(methylamino)phenol) using NaBH₄ or catalytic hydrogenation, followed by purification via recrystallization or column chromatography .

  • Validation : Confirm purity using HPLC (≥95% purity threshold) and structural integrity via NMR (¹H/¹³C) .

Q. Which analytical techniques are critical for characterizing 4-Amino-2-(methylamino)phenol?

  • Key Techniques :

Mass Spectrometry (MS) : Determine molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 152.2) .

NMR Spectroscopy : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and amine/methyl groups (δ 2.5–3.5 ppm) .

UV-Vis Spectroscopy : Identify absorbance maxima (e.g., ~270 nm for phenolic π→π* transitions) .

Q. What safety protocols should be followed when handling 4-Amino-2-(methylamino)phenol?

  • Precautions :

PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

Storage : Keep in a dry, airtight container away from oxidizers and light .

Advanced Research Questions

Q. How can electrochemical properties of 4-Amino-2-(methylamino)phenol be systematically studied?

  • Experimental Design :

Cyclic Voltammetry (CV) : Measure redox potentials in buffered aqueous solutions (pH 7–10). Reference the reduction potential of 4-(methylamino)phenol (E ~ 0.5–0.7 V vs. SHE) .

pH Dependence : Correlate redox behavior with protonation states of the amino and phenolic groups .

  • Data Interpretation : Compare results with computational models (DFT) to validate electron-transfer mechanisms.

Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Approach :

Orthogonal Assays : Cross-validate using DPPH (radical scavenging) and FRAP (reducing power) assays under controlled pH/O₂ levels .

Dose-Response Analysis : Identify concentration thresholds where activity shifts (e.g., pro-oxidant effects at >100 µM) .

Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., quinone derivatives) .

Q. What strategies are effective for studying interactions between 4-Amino-2-(methylamino)phenol and biomolecules?

  • Methodology :

Fluorescence Quenching : Monitor tryptophan fluorescence in proteins (e.g., BSA) to assess binding affinity (Kₐ calculations) .

Docking Simulations : Use AutoDock or Schrödinger to predict binding modes with enzymes (e.g., tyrosinase) .

Kinetic Studies : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots in enzymatic assays .

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